"N-(3-Ethoxybenzyl)ethanamine hydrochloride chemical properties"
"N-(3-Ethoxybenzyl)ethanamine hydrochloride chemical properties"
Title: Comprehensive Technical Guide: N-(3-Ethoxybenzyl)ethanamine Hydrochloride in Drug Discovery and Organic Synthesis
Executive Summary
As a Senior Application Scientist, I frequently evaluate privileged scaffolds that accelerate Fragment-Based Drug Discovery (FBDD). N-(3-Ethoxybenzyl)ethanamine hydrochloride (CAS: 1048948-05-5) represents a highly versatile secondary amine building block[1]. Characterized by its meta-ethoxy substituted benzyl ring and an ethylamine aliphatic tail, this molecule serves as a critical intermediate for synthesizing central nervous system (CNS) active compounds, G-protein coupled receptor (GPCR) ligands, and kinase inhibitors. This whitepaper details its physicochemical profile, mechanistic utility, and a self-validating synthetic protocol designed for high-throughput library generation.
Physicochemical Profiling & Structural Analysis
Understanding the physicochemical parameters of a building block is paramount for predicting downstream pharmacokinetic behavior. The table below summarizes the quantitative data for N-(3-Ethoxybenzyl)ethanamine hydrochloride, highlighting the causality behind its structural advantages[1].
| Parameter | Value | Causality / Pharmacological Significance |
| CAS Number | 1048948-05-5 | Unique registry identifier for the stable hydrochloride salt form. |
| Molecular Formula | C₁₁H₁₈ClNO | Dictates the exact mass and elemental composition. |
| Molecular Weight | 215.72 g/mol | Low MW (<300) makes it an ideal fragment for FBDD, allowing room for functionalization without exceeding Lipinski limits. |
| TPSA | 21.26 Ų | High membrane permeability; highly suitable for crossing the Blood-Brain Barrier (BBB) in neuropharmacology. |
| LogP (Predicted) | ~2.62 | Optimal lipophilicity for oral bioavailability, balancing aqueous solubility and lipid membrane partitioning. |
| H-Bond Donors | 1 | The secondary amine provides a critical vector for hydrogen bonding with target protein residues (e.g., aspartate in GPCRs). |
| H-Bond Acceptors | 2 | The ether oxygen and amine nitrogen serve as interaction points in deep binding pockets. |
| Rotatable Bonds | 5 | Balances conformational flexibility with the entropic penalty incurred upon target binding. |
Causality in Salt Selection: Why utilize the hydrochloride salt rather than the free base? Free secondary amines are highly susceptible to atmospheric oxidation and exhibit poor aqueous solubility. Conversion to the HCl salt creates a self-validating, stable crystalline solid that ensures precise stoichiometric control during high-throughput screening (HTS) and long-term storage[1].
Mechanistic Role as a Pharmacophore Building Block
The structural architecture of N-(3-Ethoxybenzyl)ethanamine is deliberately designed for medicinal chemistry. The meta-ethoxy substitution is particularly strategic. Unlike para-substitutions, which often lead to steric clashes in narrow binding pockets, the meta-position allows the ethoxy group to project into adjacent hydrophobic sub-pockets. Furthermore, the oxygen atom provides an electron-donating resonance effect to the aromatic ring while acting as a localized hydrogen-bond acceptor. The secondary amine acts as an orthogonal reactive handle, readily undergoing amide coupling, urea formation, or further reductive amination to generate structurally diverse tertiary amines.
Synthetic Methodologies & Experimental Protocols
The most robust method for synthesizing N-(3-Ethoxybenzyl)ethanamine is via the chemoselective reductive amination of 3-ethoxybenzaldehyde with ethylamine.
Synthetic workflow for N-(3-Ethoxybenzyl)ethanamine hydrochloride via reductive amination.
Step-by-Step Protocol: This protocol utilizes Sodium Triacetoxyborohydride (NaBH(OAc)₃), a reagent chosen specifically for its mild, chemoselective properties[2].
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Imine Formation: Dissolve 1.0 equivalent of 3-ethoxybenzaldehyde and 1.2 equivalents of ethylamine in anhydrous dichloromethane (DCM) at room temperature. Stir for 2 hours.
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Causality: DCM is an aprotic, non-polar solvent that does not strongly solvate water, thereby driving the dehydration equilibrium forward to form the intermediate imine.
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Chemoselective Reduction: Add 1.5 equivalents of NaBH(OAc)₃ portion-wise to the reaction mixture. Stir for 12 hours under a nitrogen atmosphere.
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Causality: According to foundational studies in , the electron-withdrawing acetoxy groups on the borohydride reduce its nucleophilicity[2]. This makes it too mild to reduce the unreacted aldehyde, but perfectly calibrated to reduce the more electrophilic iminium ion, preventing the formation of unwanted alcohol byproducts[2].
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Aqueous Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Causality: The mild base neutralizes the acetic acid byproduct generated during reduction, deprotonating the newly formed amine and partitioning the free base entirely into the organic phase.
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Salt Precipitation: Dissolve the crude free base in a minimal amount of diethyl ether. Dropwise, add 4M HCl in dioxane until precipitation ceases. Filter the precipitate and wash with cold ether to yield N-(3-Ethoxybenzyl)ethanamine hydrochloride.
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Causality: The highly lipophilic free base is converted into a highly polar salt. Because the salt is insoluble in non-polar ether, it precipitates out, effectively purifying the compound without the need for time-consuming column chromatography.
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Analytical Validation & Quality Control
To ensure scientific integrity and establish a self-validating system, the synthesized compound must undergo a rigorous, multi-modal analytical workflow before being released for biological screening[1].
Multi-modal analytical validation protocol for compound release and library inclusion.
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LC-MS (Liquid Chromatography-Mass Spectrometry): Validates that the purity is ≥95% and confirms the exact mass corresponding to the free base (m/z [M+H]⁺ = 180.1)[1].
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NMR Spectroscopy (¹H and ¹³C): Confirms the structural connectivity. The characteristic triplet-quartet splitting pattern of the ethoxy group and the singlet of the benzylic protons must be clearly identifiable.
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Elemental Analysis (CHN/Cl): Crucial for verifying the exact stoichiometry of the hydrochloride salt, ensuring accurate molarity calculations when preparing stock solutions for biological assays.
References
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]
